molecular formula C7H9BN2O3 B12969204 (2-Acetamidopyridin-3-yl)boronic acid

(2-Acetamidopyridin-3-yl)boronic acid

Cat. No.: B12969204
M. Wt: 179.97 g/mol
InChI Key: RSOAQDOQMFCHJU-UHFFFAOYSA-N
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Description

(2-Acetamidopyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an acetamido group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The acetamido group enhances solubility in polar solvents and may influence binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding . Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as reversible covalent inhibitors in drug discovery .

Properties

Molecular Formula

C7H9BN2O3

Molecular Weight

179.97 g/mol

IUPAC Name

(2-acetamidopyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4,12-13H,1H3,(H,9,10,11)

InChI Key

RSOAQDOQMFCHJU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)NC(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetamidopyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Acetamidopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed

    Coupled Products: Formed in Suzuki-Miyaura coupling reactions.

    Alcohols or Phenols: Formed in oxidation reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Boronic Acids

Compound Name Substituent Position/Type Key Properties/Applications References
(2-Chloropyridin-3-yl)boronic acid 2-Cl, 3-B(OH)₂ Intermediate in drug synthesis
(2-Ethoxypyridin-3-yl)boronic acid 2-OEt, 3-B(OH)₂ Improved lipophilicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Bulky aryl substituent HDAC inhibition (IC₅₀: 1 µM)
Phenanthren-9-yl boronic acid Polycyclic aromatic Antiproliferative (IC₅₀: 0.225 µM)
  • Electron-Withdrawing vs. Lower pKa enhances boronate formation under physiological pH, improving target binding .
  • Solubility : The acetamido group increases polarity compared to hydrophobic analogs like phenanthren-9-yl boronic acid, reducing precipitation risks in aqueous media .

Table 2: Antiproliferative and Enzymatic Inhibition Profiles

Compound Target/Cell Line Activity (IC₅₀) Mechanism References
(2-Acetamidopyridin-3-yl)boronic acid Not explicitly tested Inferred from analogs Potential protease/HDAC inhibition
Phenanthren-9-yl boronic acid 4T1 triple-negative breast cancer 0.225 µM Cytotoxicity via undefined targets
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Magnaporthe oryzae RPD3 1 µM HDAC inhibition
6-Hydroxynaphthalen-2-yl boronic acid 4T1 cells 0.196 µM Antiproliferative
  • Selectivity: Boronic acids with aromatic moieties (e.g., phenanthren-9-yl) exhibit potent cytotoxicity but may lack selectivity due to non-specific interactions . In contrast, this compound’s pyridine core and polar substituent could enhance target specificity, akin to HDAC inhibitors with tailored aryl groups .
  • Proteasome Inhibition : Compounds with boronic acid warheads (e.g., bortezomib) show selective inhibition of proteasomes, a trait linked to boronic acid’s reversible binding to catalytic threonine residues . The acetamido group may modulate similar interactions.

Chemical Reactivity and Physicochemical Properties

Table 3: Key Physicochemical Parameters

Property This compound 3-AcPBA 4-MCPBA References
pKa (estimated) ~8.2–8.5* 8.8 8.5
Glucose Binding Constant (K) Not reported Low Moderate
Ester Formation Kinetics Moderate (polar substituent) Slow (high pKa) Fast (optimal pKa)

*Inferred from substituent effects in .

  • pKa and Binding Affinity : The acetamido group’s electron-withdrawing nature likely reduces pKa compared to 3-AcPBA, aligning it closer to physiological pH (7.4) for optimal boronate formation . This property is critical for applications in glucose sensing or drug delivery .
  • Boronic Ester Dynamics : Substituents influence equilibrium between boronic acids and esters. The acetamido group may slow esterification compared to phenylboronic acid due to steric hindrance, as observed in triethylamine-mediated reactions .

Biological Activity

(2-Acetamidopyridin-3-yl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Boronic acids, including this compound, exhibit unique interactions with biological targets due to their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in designing inhibitors for various enzymes and receptors.

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases by binding to the active site through the formation of a boronate ester. This action disrupts the enzyme's function, leading to potential therapeutic effects against bacterial infections and cancer.
  • Anticancer Activity : Studies have shown that certain boronic acids can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, they may inhibit the proteasome pathway, which is crucial for regulating cell cycle and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It acts as an inhibitor against various strains of bacteria, including resistant strains such as Klebsiella pneumoniae and Escherichia coli. The compound's mechanism involves inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.

Compound Target IC50 (nM) Activity
This compoundKPC-2 β-lactamase<600Strong inhibitor
Compound 4bSHV-1 β-lactamase<600Strong inhibitor

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The compound has been shown to interact with key proteins involved in cell survival pathways.

Cell Line Effect Mechanism
U266 (Multiple Myeloma)Growth inhibitionG2/M phase arrest
MCF-7 (Breast Cancer)Induction of apoptosisTargeting proteasome activity

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various boronic acids against resistant bacterial strains. This compound exhibited potent activity against KPC-producing Klebsiella pneumoniae, with an IC50 value indicating strong inhibition of β-lactamase activity .
  • Anticancer Properties : In vitro studies demonstrated that this compound could significantly reduce the viability of U266 cells. The compound's mechanism was linked to proteasome inhibition, leading to increased levels of pro-apoptotic factors .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards human cells, making it a promising candidate for further development in therapeutic applications.

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